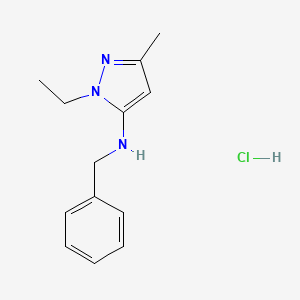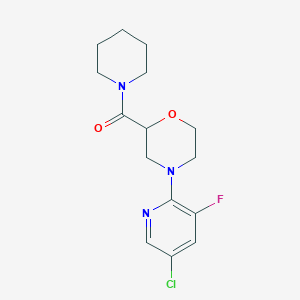![molecular formula C27H27NO5 B12223471 4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one](/img/structure/B12223471.png)
4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[129002,1105,10016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Specific conditions such as temperature, solvent, and reaction time would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pentacyclic structures with hydroxy and methoxy groups. Examples could include:
- 4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one derivatives.
- Other polycyclic compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which might confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one |
InChI |
InChI=1S/C27H27NO5/c1-31-24-12-16(6-7-22(24)29)19-14-21-18-15-26-25(32-10-3-11-33-26)13-17(18)8-9-28(21)20-4-2-5-23(30)27(19)20/h6-7,12-15,19,29H,2-5,8-11H2,1H3 |
InChI Key |
FAHNBDJIIUEDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C=C3C4=CC5=C(C=C4CCN3C6=C2C(=O)CCC6)OCCCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12223405.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223418.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride](/img/structure/B12223423.png)
![5-Chloro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12223431.png)
![3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223435.png)
![3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B12223445.png)

![3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12223449.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12223450.png)
![2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12223454.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223462.png)

![5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223475.png)
